6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine
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Overview
Description
6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-D]pyrimidine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The tert-butyl and butyl groups attached to the nitrogen atoms enhance its lipophilicity and stability, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or ceric ammonium nitrate, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylpyrimidine: Known for its bulky structure and use as a non-nucleophilic base.
Piritrexim: A synthetic antifolate with antitumor properties.
tert-Butyl substituted hetero-donor TADF compounds: Used in the development of organic light-emitting diodes (OLEDs).
Uniqueness
6-(Tert-butyl)-N4-butylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific thieno[3,2-D]pyrimidine core and the presence of both tert-butyl and butyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H22N4S |
---|---|
Molecular Weight |
278.42 g/mol |
IUPAC Name |
4-N-butyl-6-tert-butylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H22N4S/c1-5-6-7-16-12-11-9(17-13(15)18-12)8-10(19-11)14(2,3)4/h8H,5-7H2,1-4H3,(H3,15,16,17,18) |
InChI Key |
JWEXDDHYPMDLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1SC(=C2)C(C)(C)C)N |
Origin of Product |
United States |
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